6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid: is a chemical compound with the following structure:
C8H6BrN
. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and have attracted attention due to their biological activities.Preparation Methods
Synthetic Routes: One synthetic route to obtain this compound involves the Fischer indole synthesis. Starting from cyclohexanone and phenylhydrazine hydrochloride, the reaction proceeds under reflux conditions using methanesulfonic acid (MsOH) in methanol. This method yields the tricyclic indole product .
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories may synthesize it using established synthetic routes.
Chemical Reactions Analysis
Reactivity:
6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid: can undergo various chemical reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The bromine atom can be substituted with other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the bromine.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation could yield carboxylic acids, while reduction might lead to amine derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Drug Development: Its indole moiety makes it valuable for designing potential drug candidates.
Antimicrobial Properties: Indole derivatives often exhibit antimicrobial activity.
Cancer Research: Investigating its effects on cancer cells is an active area of research.
Fine Chemicals: Industries may use it as an intermediate in fine chemical synthesis.
Mechanism of Action
The precise mechanism by which 6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid exerts its effects remains an open question. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Remember that this information is based on available literature, and further research may provide additional insights
Properties
Molecular Formula |
C16H19BrN2O3 |
---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
6-[[2-(4-bromoindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H19BrN2O3/c17-13-5-4-6-14-12(13)8-10-19(14)11-15(20)18-9-3-1-2-7-16(21)22/h4-6,8,10H,1-3,7,9,11H2,(H,18,20)(H,21,22) |
InChI Key |
WYZFULIZZIVXBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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